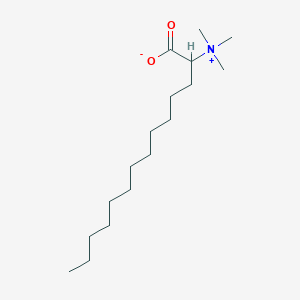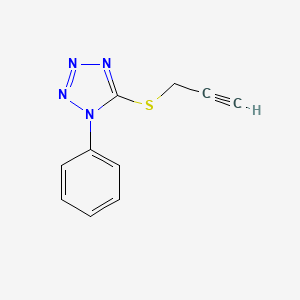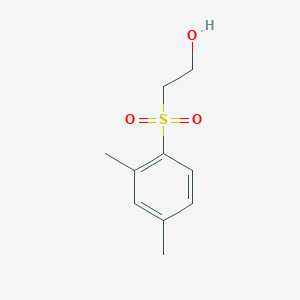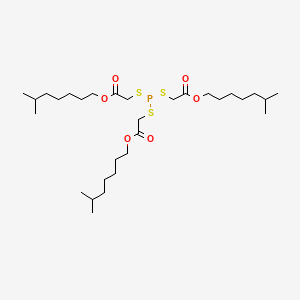
Prepacifennol epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prepacifennol epoxide is a synthetic organic compound belonging to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom. Epoxides are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. This compound has garnered interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Prepacifennol epoxide can be synthesized through the epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction involves the addition of an oxygen atom to the carbon-carbon double bond of the alkene, forming the three-membered epoxide ring. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction efficiency and selectivity. Common catalysts used in industrial epoxidation processes include titanium-based catalysts and metal porphyrins .
化学反応の分析
Types of Reactions
Prepacifennol epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can proceed via nucleophilic attack, leading to the formation of β-substituted alcohols.
Oxidation and reduction: The epoxide ring can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, thiols, and halides, resulting in the formation of substituted products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and thiols.
Catalysts: Metal-based catalysts, such as cobalt and tin, are often used to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound include β-substituted alcohols, diols, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
Prepacifennol epoxide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Prepacifennol epoxide involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions include the formation of β-substituted alcohols and diols, which are key intermediates in many synthetic processes .
類似化合物との比較
Prepacifennol epoxide can be compared with other similar epoxide compounds, such as:
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Used in the production of polyether polyols for polyurethane foams.
Styrene oxide: Used in the synthesis of pharmaceuticals and as a reactive intermediate in organic synthesis.
This compound is unique due to its specific reactivity and the range of products it can form through various chemical reactions. Its applications in scientific research and industry further highlight its importance and versatility.
特性
CAS番号 |
55304-01-3 |
|---|---|
分子式 |
C15H21Br2ClO3 |
分子量 |
444.6 g/mol |
IUPAC名 |
4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol |
InChI |
InChI=1S/C15H21Br2ClO3/c1-11(2)14(5-7(16)12(3,18)6-8(14)19)13(4)9(20-13)10-15(11,17)21-10/h7-10,19H,5-6H2,1-4H3 |
InChIキー |
AHEAISCIGHPMGI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CC(C(CC2O)(C)Cl)Br)C3(C(O3)C4C1(O4)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)




